molecular formula C14H21NO B2877285 (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol CAS No. 98462-58-9

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Cat. No.: B2877285
CAS No.: 98462-58-9
M. Wt: 219.328
InChI Key: NYCFBNYPXMBDES-MRVWCRGKSA-N
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Description

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.328. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis Applications

One notable application is in the field of asymmetric synthesis. For instance, the compound has been involved in the hydroboration of derivatives leading to diastereomeric mixtures of 3,4-diaminocyclohexanol derivatives. This process is significant for its role in producing optically pure compounds, which are crucial in various chemical syntheses and pharmaceutical applications (Savoia, Grilli, & Gualandi, 2010).

Catalytic Activity and Enantioselectivity

Another area of research involves its role in catalytic activities, particularly in enantioselective additions. A study demonstrated the use of derivatives synthesized from (R)-1-phenylethylamine as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, highlighting the stereochemical control and high enantioselectivity achieved in these reactions (Asami et al., 2015).

Material Science and Catalysis

In material science and catalysis, derivatives of "(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol" have been explored for their potential in promoting selective chemical reactions. For example, research into the selective hydrogenation of lignin-derived phenols to alkyl cyclohexanols over a bifunctional catalyst showcases the relevance of such compounds in developing sustainable chemical processes, bridging the gap between organic chemistry and green chemistry applications (Xu et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, the compound has contributed to the development of sensitive chiral fluorescent conversion reagents. This advancement has facilitated the enantiomeric separation and detection of chiral branched fatty acids at extremely low concentrations, underscoring the compound's utility in sophisticated analytical techniques (Akasaka & Ohrui, 1999).

Properties

IUPAC Name

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFBNYPXMBDES-MRVWCRGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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